molecular formula C16H15N3O3S B2643313 Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 924968-90-1

Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2643313
CAS No.: 924968-90-1
M. Wt: 329.37
InChI Key: NCQGCBDRWHKPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused thiophene-pyridazine core. The compound features a meta-tolyl (3-methylphenyl) group at position 3, an amino group at position 5, and an ethyl ester at position 1.

The compound’s molecular formula is inferred as C₁₆H₁₅N₃O₃S (molecular weight ≈ 329.38 g/mol), with the m-tolyl group contributing a methyl substituent at the phenyl ring’s meta position.

Properties

IUPAC Name

ethyl 5-amino-3-(3-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-3-22-16(21)13-11-8-23-14(17)12(11)15(20)19(18-13)10-6-4-5-9(2)7-10/h4-8H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQGCBDRWHKPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: The thieno ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiophene derivative.

    Formation of the Pyridazine Ring: The pyridazine ring is then fused to the thieno ring through a condensation reaction with a hydrazine derivative.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a hydroxyl derivative.

Scientific Research Applications

Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name R<sup>3</sup> R<sup>5</sup> R<sup>7</sup> Molecular Weight (g/mol) Key Properties/Activities Reference ID
Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Phenyl NH₂ H 315.35 Baseline compound; moderate solubility
Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[...]-1-carboxylate 4-Chlorophenyl NH₂ H 349.79 Enhanced tau aggregation inhibition
Ethyl 5-amino-7-chloro-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[...]-1-carboxylate 4-Chlorophenyl NH₂ Cl 384.24 Improved potency in tau inhibition
Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[...]-1-carboxylate 3-Chlorophenyl NH₂ H 349.79 Altered electronic profile vs. 4-Cl
Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[...]-1-carboxylate 4-Methoxyphenyl NH₂ H 345.39 Increased solubility due to -OCH₃
Ethyl 5-amino-3-(m-tolyl)-4-oxo-3,4-dihydrothieno[...]-1-carboxylate (Target) 3-Methylphenyl NH₂ H 329.38 Higher lipophilicity vs. phenyl analog
Ethyl 5-[acetyl(methyl)amino]-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[...]-1-carboxylate 3-Chlorophenyl NHAc(Me) H 405.85 Reduced basicity; altered binding

Key Findings from Comparative Studies

Substituent Effects on Bioactivity

  • Chlorophenyl Derivatives : Compounds with 4-chlorophenyl (e.g., ) or 7-chloro substituents (e.g., ) show enhanced activity in inhibiting tau protein aggregation, a target in neurodegenerative diseases. The electron-withdrawing Cl group may strengthen hydrophobic interactions with target proteins .
  • Methoxy and Methyl Groups: The 4-methoxyphenyl analog () exhibits improved aqueous solubility due to the polar -OCH₃ group, while the m-tolyl group in the target compound increases lipophilicity (clogP ≈ 2.8 vs.

Impact of Amino Group Modifications

Replacing the primary amino group at position 5 with bulkier substituents (e.g., acetyl(methyl)amino in ) reduces hydrogen-bonding capacity, often diminishing activity. However, such modifications may improve metabolic stability by blocking oxidative deamination .

Crystallographic and Spectroscopic Data

  • SHELX Refinement : Many analogs (e.g., ) are characterized using SHELX software for crystal structure determination, ensuring accurate stereochemical assignments .
  • NMR/IR Trends: The amino group at position 5 typically shows NH₂ signals at δ ~6.5–7.0 ppm (¹H NMR) and ν ~3300–3400 cm⁻¹ (IR). Ester carbonyls appear at δ ~165–170 ppm (¹³C NMR) and ν ~1720 cm⁻¹ (IR) .

Biological Activity

Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H16N4O3S
  • Molecular Weight : 344.38 g/mol
  • CAS Number : 123542-48-3

The compound exhibits biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis and metabolism. The inhibition of ACC can lead to reduced lipid accumulation and has implications for treating conditions like obesity and dyslipidemia .

Anticancer Activity

Recent studies have indicated that this compound demonstrates significant anticancer properties. It has been tested against various cancer cell lines, including:

Cell Line IC50 (µM) Effect
HepG210Inhibition of cell proliferation
LNCaP15Induction of apoptosis
MCF720Cell cycle arrest

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment by targeting metabolic pathways that are often dysregulated in cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. In vitro studies demonstrated that it could significantly lower the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect was observed at concentrations as low as 5 µM, indicating a potent anti-inflammatory action .

Case Studies

  • Obesity Management : A study involving animal models treated with the compound showed a marked reduction in body weight and fat mass when compared to control groups. The treatment led to decreased levels of triglycerides and cholesterol in the serum, supporting its use in managing obesity-related conditions .
  • Cancer Therapeutics : Clinical trials are underway to evaluate the efficacy of this compound in combination therapies for prostate and breast cancers. Preliminary results indicate enhanced sensitivity to conventional chemotherapy agents when used alongside this compound .

Q & A

Basic Questions

Q. What are the key structural and physicochemical properties of Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?

  • Molecular formula : C₁₅H₁₃N₃O₃S.
  • Molecular weight : 315.35 g/mol.
  • Density : Predicted to be 1.46±0.1 g/cm³.
  • Boiling point : Estimated at 517.2±60.0 °C.
  • The compound features a thieno[3,4-d]pyridazine core fused with a phenyl derivative (m-tolyl) and an ethyl ester group. These properties are critical for solubility studies and formulation design in pharmacological research .

Q. What standard characterization methods are used to confirm the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions with biological targets .

Q. What are the foundational steps in synthesizing this compound?

  • Core formation : Construct the thieno[3,4-d]pyridazine ring via cyclization of precursor intermediates.
  • Substituent introduction : Introduce the m-tolyl group via nucleophilic substitution or coupling reactions.
  • Esterification : Install the ethyl carboxylate group under anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
  • Temperature control : Reflux conditions (70–110°C) accelerate cyclization but require monitoring to avoid decomposition.
  • Catalysts : Acidic (e.g., acetic acid) or basic catalysts (e.g., triethylamine) optimize amidation and esterification steps. Design of Experiments (DoE) is recommended to balance variables .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Comparative analysis :

Substituent VariationObserved EffectSource
Bromine at benzamido positionEnhanced kinase inhibition
Methoxy vs. fluorine substitutionAltered bioavailability and receptor affinity
  • Methodology : Use computational docking and in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity .

Q. How can researchers resolve contradictions in reported biological data for this compound?

  • Reproducibility checks : Validate assay protocols (e.g., cell lines, incubation times).
  • Batch analysis : Compare purity levels (HPLC) and stereochemical consistency (chiral HPLC).
  • Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent residues in pharmacological assays) .

Q. What strategies are effective in analyzing the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage.
  • Analytical monitoring : Use HPLC and FTIR to track degradation products (e.g., hydrolysis of the ester group).
  • Recommendation : Store in inert atmospheres (argon) at –20°C to preserve integrity .

Methodological Insights

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) with receptors.
  • Cryo-EM/X-ray co-crystallography : Resolves binding modes at atomic resolution, guiding structure-activity relationship (SAR) studies .

Q. How can researchers design derivatives to improve metabolic stability?

  • Bioisosteric replacement : Substitute labile groups (e.g., ester → amide) to reduce hepatic clearance.
  • Deuterium labeling : Stabilize metabolically sensitive positions (e.g., α-carbons).
  • In vitro microsomal assays : Screen derivatives for half-life improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.